molecular formula C9H10BrNO2 B1400784 Ethyl 5-bromo-4-methylpicolinate CAS No. 1122090-39-4

Ethyl 5-bromo-4-methylpicolinate

Cat. No.: B1400784
CAS No.: 1122090-39-4
M. Wt: 244.08 g/mol
InChI Key: VFJXPOLLIIQEFS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methylpicolinate: is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-4-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 4-methylpicolinic acid followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-4-methylpicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Products such as 5-azido-4-methylpicolinate, 5-thio-4-methylpicolinate, or 5-alkoxy-4-methylpicolinate.

    Oxidation: Products like 5-bromo-4-methylpicolinic acid or 5-bromo-4-methylpicolinaldehyde.

    Reduction: Products such as 5-bromo-4-methylpicolinyl alcohol.

Scientific Research Applications

Chemistry: Ethyl 5-bromo-4-methylpicolinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling and Stille coupling.

Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.

Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated pyridine structure is a common motif in pharmaceuticals, and it can be used to design molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its reactivity and stability make it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-methylpicolinate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The brominated pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing the binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 5-chloro-4-methylpicolinate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 5-fluoro-4-methylpicolinate: Similar structure with a fluorine atom instead of bromine.

    Ethyl 5-iodo-4-methylpicolinate: Similar structure with an iodine atom instead of bromine.

Uniqueness: Ethyl 5-bromo-4-methylpicolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, making it a better leaving group in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets and other molecules.

Properties

IUPAC Name

ethyl 5-bromo-4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJXPOLLIIQEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of crude 5-bromo-4-methyl-pyridine-2-carboxylic acid (10.9 g, as potassium salt, approximately 35.5 mmol) in ethanol (120 mL), H2SO4 (0.5 mL) is added. The mixture is stirred at 70° C. for 18 h. The pH of the clear solution is adjusted to pH 9 by adding sat. aq. NaHCO3-solution and the mixture was extracted with diethyl ether (3×300 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated to give 5-bromo-4-methyl-pyridine-2-carboxylic acid ethyl ester (8.20 g) as a green oil; LC-MS: tR=0.87 min, [M+1]+=243.91.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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